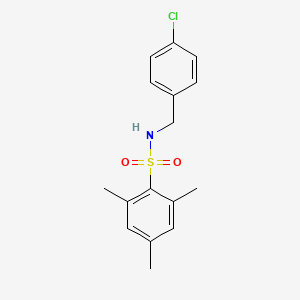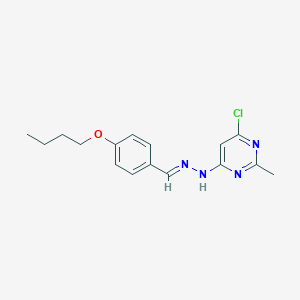
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea, also known as CBET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBET is a thiourea derivative that has been synthesized through various methods and has been shown to have promising biological properties. In
作用機序
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of HIV-1 integrase, which is involved in the integration of viral DNA into the host genome.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to modulate the immune response and to have anti-inflammatory activity. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments, including its limited stability in aqueous solutions and its potential to form complexes with metal ions.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea, including the development of new synthetic methods for this compound and its analogs, the exploration of its potential applications in drug discovery and agrochemicals, and the elucidation of its mechanism of action and physiological effects. In addition, further studies are needed to evaluate the safety and toxicity of this compound and its analogs in vivo, as well as their potential for drug interactions.
合成法
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea can be synthesized through various methods, including the reaction of 4-chlorobenzyl isothiocyanate with 4-ethoxyaniline or the reaction of 4-ethoxyphenyl isothiocyanate with 4-chlorobenzylamine under reflux conditions. Another method involves the reaction of 4-chlorobenzylamine with 4-ethoxyphenyl isocyanate in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have herbicidal and fungicidal activities, making it a potential candidate for the development of new agrochemicals. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated water.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-2-20-15-9-7-14(8-10-15)19-16(21)18-11-12-3-5-13(17)6-4-12/h3-10H,2,11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZHUABJYOKNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)






![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)



